molecular formula C13H25BrO6 B14253393 1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-bromoethoxy)methyl]- CAS No. 468743-79-5

1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-bromoethoxy)methyl]-

Cat. No.: B14253393
CAS No.: 468743-79-5
M. Wt: 357.24 g/mol
InChI Key: ANRKOCBQRVISGS-UHFFFAOYSA-N
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Description

2-(2-Bromoethoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane is a complex organic compound that belongs to the class of ethers. This compound is characterized by its unique structure, which includes a bromine atom attached to an ethoxy group, further linked to a pentaoxacyclopentadecane ring. The presence of multiple ether linkages and a bromine atom makes this compound interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromoethoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane can be achieved through the Williamson Ether Synthesis. This method involves the nucleophilic substitution (SN2) reaction between an alkoxide ion and an alkyl halide. In this case, the alkoxide ion is derived from the parent alcohol, and the alkyl halide is 2-bromoethanol. The reaction is typically carried out in the presence of a strong base such as sodium hydride (NaH) or potassium hydride (KH) to generate the alkoxide ion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane undergoes various chemical reactions, including:

    Nucleophilic Substitution (SN2): The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation: The compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming the corresponding hydrocarbon.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and ammonia (NH3). The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Nucleophilic Substitution: The major products include ethers, alcohols, and amines.

    Oxidation: Aldehydes and carboxylic acids are the primary products.

    Reduction: The major product is the corresponding hydrocarbon.

Scientific Research Applications

2-(2-Bromoethoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-bromoethoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane involves its ability to undergo nucleophilic substitution reactions. The bromine atom acts as a good leaving group, allowing the compound to react with various nucleophiles. This property makes it useful in the synthesis of diverse chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromoethoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane is unique due to its multiple ether linkages and the presence of a large macrocyclic ring. This structure imparts distinct chemical properties and reactivity compared to simpler brominated ethers.

Properties

CAS No.

468743-79-5

Molecular Formula

C13H25BrO6

Molecular Weight

357.24 g/mol

IUPAC Name

2-(2-bromoethoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane

InChI

InChI=1S/C13H25BrO6/c14-1-2-18-11-13-12-19-8-7-16-4-3-15-5-6-17-9-10-20-13/h13H,1-12H2

InChI Key

ANRKOCBQRVISGS-UHFFFAOYSA-N

Canonical SMILES

C1COCCOCC(OCCOCCO1)COCCBr

Origin of Product

United States

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